Bafilomycin A

Description

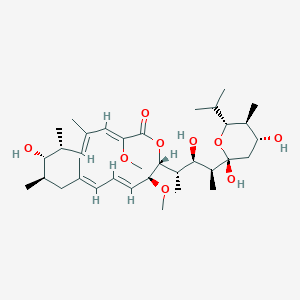

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |

|---|---|

CAS No. |

116764-51-3 |

Molecular Formula |

C35H58O9 |

Molecular Weight |

622.8 g/mol |

IUPAC Name |

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |

InChI Key |

XDHNQDDQEHDUTM-XJKSCTEHSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Isomeric SMILES |

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Other CAS No. |

116764-51-3 |

Pictograms |

Irritant |

Synonyms |

bafilomycin A |

Origin of Product |

United States |

Foundational & Exploratory

Bafilomycin A1: A Technical Guide to its Mechanism of Action in Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafilomycin A1 is a potent and specific macrolide antibiotic widely utilized in research as a powerful inhibitor of autophagy. Its mechanism of action is multifaceted, primarily targeting the vacuolar H+-ATPase (V-ATPase) to disrupt lysosomal acidification and autophagic flux. Recent evidence has unveiled a secondary, independent mechanism involving the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which further impedes the autophagic process by preventing autophagosome-lysosome fusion. This dual-action makes Bafilomycin A1 a critical tool for studying the intricate processes of autophagy and a molecule of interest in therapeutic development. This technical guide provides an in-depth exploration of Bafilomycin A1's mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: A Dual Inhibition Strategy

Bafilomycin A1 disrupts the late stages of autophagy through two distinct and independent molecular mechanisms:

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): Bafilomycin A1 is a highly specific inhibitor of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments, including lysosomes.[1] By binding to the V0c subunit of the V-ATPase complex, Bafilomycin A1 prevents the translocation of protons into the lysosomal lumen.[1] This leads to an increase in the intralysosomal pH, rendering the acidic hydrolases, which are responsible for the degradation of autophagic cargo, inactive.[1]

-

Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA): More recent studies have identified the SERCA pump as a novel target of Bafilomycin A1.[2][3] The SERCA pump is crucial for maintaining low cytosolic calcium levels by actively transporting Ca2+ ions from the cytosol into the endoplasmic reticulum (ER). Inhibition of SERCA by Bafilomycin A1 results in a significant elevation of cytosolic Ca2+ concentration.[2][4] This dysregulation of calcium homeostasis has been shown to independently block the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste.[2]

This dual mechanism ensures a robust blockade of the autophagic process, leading to the accumulation of undegraded autophagosomes within the cell.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the inhibitory effects of Bafilomycin A1.

Table 1: Inhibitory Potency of Bafilomycin A1

| Target | IC50 Value | Cell/System Type | Reference |

| Vacuolar H+-ATPase | 0.44 nM | Cell-free assay | [5] |

| Acid Influx | 0.4 nM | Not Specified | [5] |

| Cell Growth | 10 - 50 nM | Various cultured cells | [6] |

Table 2: Cellular Effects of Bafilomycin A1

| Parameter | Effect | Concentration | Cell Type | Reference |

| Cytosolic Ca2+ | 140 ± 40% increase in Fluo-4 fluorescence | 0.25 µM | dPC12 cells | [4] |

| mTORC1 Signaling | Potent activation (up to 12-fold increase in RPS6 phosphorylation) | Not specified | Epiphyseal chondrocytes | [7] |

Signaling Pathways and Experimental Workflows

Bafilomycin A1's Dual Mechanism of Autophagy Inhibition

Caption: Dual inhibitory mechanism of Bafilomycin A1 on autophagy.

Experimental Workflow for LC3 Turnover Assay

Caption: Workflow for assessing autophagic flux using an LC3 turnover assay.

Detailed Experimental Protocols

LC3 Turnover Assay by Western Blot

This assay is used to measure autophagic flux by comparing the amount of LC3-II in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. An increase in LC3-II upon Bafilomycin A1 treatment indicates active autophagic flux.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Bafilomycin A1 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

Primary antibody for loading control (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the experimental compounds. For each condition, have a parallel well treated with the same compound plus Bafilomycin A1 (final concentration typically 100 nM) for the last 2-4 hours of the experiment. Include a vehicle control with and without Bafilomycin A1.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot:

-

Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II band intensity to the loading control.

-

Autophagic flux is determined by the difference in the normalized LC3-II levels between samples with and without Bafilomycin A1.

-

mRFP-GFP-LC3 Tandem Fluorescent Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes. The tandem mRFP-GFP-LC3 construct fluoresces yellow (merged red and green) in neutral pH autophagosomes and red in acidic autolysosomes, as the GFP signal is quenched by the low pH. Bafilomycin A1 treatment will prevent the quenching of GFP, resulting in an accumulation of yellow puncta.

Materials:

-

Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid

-

Glass-bottom dishes or coverslips for imaging

-

Complete cell culture medium

-

Bafilomycin A1 (stock solution in DMSO)

-

Hoechst 33342 for nuclear staining (optional)

-

Fluorescence microscope with appropriate filters for GFP and RFP

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on glass-bottom dishes or coverslips.

-

If not using a stable cell line, transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).

-

-

Treatment: Treat the cells with experimental compounds. A parallel set of cells should be co-treated with Bafilomycin A1 (e.g., 100 nM for 2-4 hours) to block autolysosome formation.

-

Live-Cell Imaging or Fixation:

-

Live-Cell Imaging:

-

Replace the medium with a live-cell imaging solution.

-

If desired, add Hoechst 33342 to stain the nuclei.

-

Image the cells using a fluorescence microscope.

-

-

Fixation and Imaging:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing an anti-fade reagent.

-

Image the cells using a fluorescence microscope.

-

-

-

Image Acquisition and Analysis:

-

Acquire images in the green (GFP) and red (RFP) channels.

-

Merge the images to visualize yellow (autophagosomes) and red-only (autolysosomes) puncta.

-

Quantify the number of yellow and red puncta per cell for each condition. An increase in yellow puncta upon Bafilomycin A1 treatment confirms active autophagic flux.

-

Measurement of Lysosomal pH

This protocol describes a method to quantitatively assess changes in lysosomal pH using a ratiometric fluorescent dye, such as LysoSensor™ Yellow/Blue DND-160.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Bafilomycin A1 (stock solution in DMSO)

-

LysoSensor™ Yellow/Blue DND-160

-

Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

-

Fluorescence plate reader or fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

-

Treatment: Treat cells with Bafilomycin A1 (e.g., 100 nM - 1 µM) for a desired period (e.g., 30-60 minutes). Include untreated controls.

-

Dye Loading:

-

Remove the treatment medium and wash the cells with the live-cell imaging medium.

-

Load the cells with LysoSensor™ Yellow/Blue DND-160 at the recommended concentration (typically 1-5 µM) in the imaging medium.

-

Incubate for 5-10 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Add fresh imaging medium.

-

Measure the fluorescence intensity using a plate reader or microscope.

-

For LysoSensor™ Yellow/Blue, excite at ~340 nm and measure emission at ~440 nm (blue) and ~540 nm (yellow).

-

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue).

-

An increase in the ratio indicates an increase in lysosomal pH (alkalinization).

-

A calibration curve can be generated using buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin) to correlate the fluorescence ratio to absolute pH values.

-

Conclusion

Bafilomycin A1 is an indispensable tool in the study of autophagy due to its potent and dual inhibitory mechanism. By targeting both V-ATPase and the SERCA pump, it provides a comprehensive blockade of the late stages of autophagy, enabling researchers to accurately measure autophagic flux and dissect the molecular machinery of this fundamental cellular process. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the effective application of Bafilomycin A1 in both basic research and preclinical drug development settings. A thorough understanding of its multifaceted mechanism of action is crucial for the accurate interpretation of experimental results and for harnessing its full potential in advancing our knowledge of autophagy-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Cellular Target of Bafilomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin A1, a macrolide antibiotic isolated from Streptomyces griseus, is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] This enzyme is a crucial proton pump responsible for acidifying various intracellular organelles, such as lysosomes and endosomes, as well as the extracellular environment in some cell types.[4][5] By disrupting the proton gradient, Bafilomycin A1 interferes with a multitude of cellular processes, most notably autophagy, making it an invaluable tool in cell biology research and a potential therapeutic agent.[1][3][4] Recent evidence also points to a secondary target, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which contributes to its inhibitory effects on autophagic flux.[6][7][8] This guide provides an in-depth technical overview of the primary cellular target of Bafilomycin A1, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Primary and Secondary Cellular Targets

The principal cellular target of Bafilomycin A1 is the vacuolar-type H+-ATPase (V-ATPase) .[1][2][3][4] V-ATPases are large, multi-subunit protein complexes that actively transport protons across membranes, coupled to ATP hydrolysis.[6] This process is essential for maintaining the low pH of various intracellular compartments, which is critical for the activity of degradative enzymes and other pH-dependent processes.[1][5]

Bafilomycin A1 specifically binds to the c-ring of the V-ATPase's membrane-embedded V0 domain.[2][9] This interaction physically obstructs the rotation of the c-ring, which is a critical step in the proton translocation mechanism, thereby inhibiting the pump's activity.[9]

More recently, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) has been identified as a secondary target of Bafilomycin A1.[6][7][8] Inhibition of SERCA disrupts cellular calcium homeostasis, which, independently of V-ATPase inhibition, also impedes the fusion of autophagosomes with lysosomes.[6][7][8]

Mechanism of Action and Affected Signaling Pathways

The primary consequence of V-ATPase inhibition by Bafilomycin A1 is the failure to acidify intracellular organelles. This has profound effects on several key cellular pathways:

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases.[1][4] Bafilomycin A1 blocks autophagy at a late stage by preventing the acidification of lysosomes, which in turn inhibits the activity of lysosomal enzymes and the fusion of autophagosomes with lysosomes.[1][3][4] The inhibition of SERCA further contributes to the blockage of autophagosome-lysosome fusion.[6][7]

-

Disruption of Endocytosis and Protein Trafficking: The proper sorting and trafficking of endocytosed material and newly synthesized proteins rely on the acidic environment of endosomes and the Golgi apparatus. By neutralizing the pH of these compartments, Bafilomycin A1 disrupts these processes.[5]

-

Induction of Apoptosis: In some cancer cell lines, Bafilomycin A1 has been shown to induce apoptosis, or programmed cell death.[4][10][11] The mechanisms are multifactorial and can involve the disruption of mitochondrial function and the activation of caspase-dependent or -independent pathways.[4][10]

Below is a diagram illustrating the dual inhibitory effect of Bafilomycin A1 on autophagy.

Caption: Dual inhibition of V-ATPase and SERCA by Bafilomycin A1 leading to autophagy blockage.

Quantitative Data

The inhibitory potency of Bafilomycin A1 varies depending on the target and the cellular context. Below is a summary of reported IC50 values.

| Target/Process | Cell Line/System | IC50 | Reference |

| H+-ATPase (V-ATPase) | Cell-free assay | 0.44 nM | [12] |

| Acid Influx | Outer Mantle Epithelium | 0.4 nM | [12] |

| Cell Growth | Various (fibroblasts, PC12, HeLa) | 10 - 50 nM | [13] |

| Cell Growth | Pediatric B-cell acute lymphoblastic leukemia | ~1 nM | [10][13][14] |

| H. pylori-induced vacuolization | HeLa cells | 4 nM | [12] |

| Cell Viability (sublethal dose) | RD rhabdomyosarcoma cells | 1 nM | [15] |

| Cell Viability (sublethal dose) | NSTS-46, NSTS-11 rhabdomyosarcoma cells | 10 nM | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Bafilomycin A1.

Western Blot for Autophagy Marker LC3-II

This protocol is used to quantify the accumulation of LC3-II, a marker for autophagosomes, upon Bafilomycin A1 treatment.

Workflow Diagram:

Caption: Step-by-step workflow for detecting LC3-II levels via Western Blot.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of Bafilomycin A1 (e.g., 100 nM) for a specified time (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 12-15%).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes.

Lysosomal pH Measurement with LysoSensor Dyes

This protocol measures the pH of acidic organelles and is used to confirm the inhibitory effect of Bafilomycin A1 on V-ATPase-mediated acidification.

Methodology:

-

Cell Culture and Treatment: Seed cells in a format suitable for microscopy or flow cytometry. Treat with Bafilomycin A1 (e.g., 100 nM) for the desired duration.

-

Dye Loading: Incubate the cells with a lysosomotropic dye such as LysoSensor Green DND-189 (which exhibits a pH-dependent increase in fluorescence intensity in acidic compartments) according to the manufacturer's instructions.

-

Imaging or Flow Cytometry:

-

Microscopy: Visualize the cells using a fluorescence microscope. A decrease in green fluorescence in Bafilomycin A1-treated cells compared to controls indicates an increase in lysosomal pH (alkalinization).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A shift to lower fluorescence intensity in the treated sample indicates lysosomal alkalinization.

-

-

Data Analysis: Quantify the fluorescence intensity from images or the mean fluorescence intensity from flow cytometry data to compare the lysosomal pH between treated and control cells.

Conclusion

Bafilomycin A1 is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase, with a secondary inhibitory effect on SERCA. Its ability to disrupt the acidification of intracellular organelles and interfere with calcium homeostasis makes it a powerful tool for studying a wide range of cellular processes, particularly autophagy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing Bafilomycin A1 in their studies. Understanding its precise molecular targets and mechanisms of action is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.

References

- 1. invivogen.com [invivogen.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. adipogen.com [adipogen.com]

- 4. Bafilomycin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. interchim.fr [interchim.fr]

- 14. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 15. researchgate.net [researchgate.net]

Bafilomycin A1: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin A1, a macrolide antibiotic first isolated from Streptomyces griseus, has emerged as a powerful tool in cell biology research and a potential therapeutic agent.[1][2] Its high specificity as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) has made it indispensable for studying fundamental cellular processes such as autophagy and endosomal acidification.[3][4][5] This technical guide provides an in-depth overview of the discovery, origin, and multifaceted mechanism of action of Bafilomycin A1. It includes a compilation of its biological activities, detailed experimental protocols for its application, and visual representations of the key signaling pathways it modulates.

Discovery and Origin

Bafilomycin A1 was first isolated in 1983 from the fermentation broth of the Gram-positive bacterium Streptomyces griseus.[1][2] It belongs to a family of structurally related macrolide antibiotics known as bafilomycins.[1] The producing organism, Streptomyces griseus, is a soil-dwelling actinomycete renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₅H₅₈O₉ | [4] |

| Molecular Weight | 622.83 g/mol | [4] |

| CAS Number | 88899-55-2 | [4] |

| Appearance | Colorless, translucent film or powder | [4] |

| Solubility | Soluble in DMSO and ethanol | [4] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Bafilomycin A1 is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying intracellular organelles such as lysosomes, endosomes, and synaptic vesicles.[5] Bafilomycin A1 is a highly potent and specific inhibitor of V-ATPase, exhibiting its effects at nanomolar concentrations.[6] It binds to the V0 subunit c of the V-ATPase complex, thereby blocking proton translocation across the membrane.[1] This inhibition leads to an increase in the pH of these organelles, disrupting their normal function.[3]

Biological Activities and Quantitative Data

Bafilomycin A1 exerts a wide range of biological effects primarily stemming from its inhibition of V-ATPase. These include the inhibition of autophagy, induction of apoptosis, and anti-proliferative effects.

Inhibition of Autophagy

Bafilomycin A1 is widely used as a late-stage autophagy inhibitor.[3] By preventing the acidification of lysosomes, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[3][5] This disruption of the autophagic flux is a key tool for studying the role of autophagy in various cellular processes.

Induction of Apoptosis

Bafilomycin A1 has been shown to induce apoptosis in various cancer cell lines.[7][8] This can occur through multiple mechanisms, including a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1][7]

Anti-proliferative Activity

The disruption of cellular homeostasis caused by Bafilomycin A1 leads to the inhibition of cell growth and proliferation in a variety of cancer cell lines.[8][9]

Table 1: IC50 Values of Bafilomycin A1 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Pediatric B-cell acute lymphoblastic leukemia (B-ALL) | Leukemia | 1 | [8] |

| HeLa | Cervical Cancer | 10 - 50 | [9] |

| NIH-3T3 | Fibroblast | 10 - 50 | [9] |

| PC12 | Pheochromocytoma | 10 - 50 | [9] |

| BEL-7402 | Hepatocellular Carcinoma | Not specified | [8] |

| HO-8910 | Ovarian Cancer | Not specified | [8] |

Signaling Pathways Modulated by Bafilomycin A1

Bafilomycin A1 influences several key signaling pathways, leading to its diverse biological effects.

mTOR Signaling Pathway

In some contexts, Bafilomycin A1 has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and autophagy.[1] This activation can contribute to the inhibition of autophagy initiation.[1]

Caption: Bafilomycin A1 can activate the mTOR signaling pathway.

Beclin-1 and Bcl-2 Interaction

Bafilomycin A1 can induce the binding of Beclin-1, a key autophagy-regulating protein, to the anti-apoptotic protein Bcl-2.[1][8] This interaction inhibits the pro-autophagic function of Beclin-1.

Caption: Bafilomycin A1 promotes the inhibitory interaction between Bcl-2 and Beclin-1.

AIF-Dependent Apoptosis Pathway

Bafilomycin A1 can trigger a caspase-independent apoptotic pathway by inducing the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[1][7]

Caption: Bafilomycin A1 induces AIF-dependent apoptosis.

Experimental Protocols

V-ATPase Inhibition Assay

This protocol describes a method to measure the inhibition of V-ATPase activity by Bafilomycin A1.[6]

Materials:

-

Bafilomycin A1 stock solution (in DMSO)

-

Filtered tissue homogenate containing V-ATPase

-

ATPase enzyme assay medium: 6 mM MgSO₄, 50 mM HEPES (pH 7.4), 200 mM Na₂SO₃ (V-ATPase activator), 0.5 mM sodium orthovanadate (P-ATPase inhibitor), 0.5 mM sodium azide (B81097) (F-ATPase inhibitor), 3 mM Na₂ATP

-

3% Trichloroacetic acid (TCA)

-

Phosphate (B84403) analysis reagents: 1-butanol (B46404), molybdate (B1676688) solution (5 g ammonium (B1175870) molybdate, 22 mL H₂SO₄ to 100 mL), citrate (B86180) solution (100 g/500 mL, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare reaction tubes containing 1.0 mL of ATPase enzyme assay medium with varying concentrations of Bafilomycin A1 (or DMSO for control).

-

Add 0.1 mL of the filtered homogenate to each tube and incubate for 60 minutes at 23-25°C.

-

Stop the reaction by adding 1 mL of 3% TCA.

-

For phosphate analysis, add 2 mL of 1-butanol and 0.2 mL of molybdate solution. Vortex for 15 seconds.

-

Neutralize with 0.5 mL of citrate solution and vortex for another 15 seconds.

-

Centrifuge at 2000 x g for 3 minutes to separate the butanol phase.

-

Measure the absorbance of the butanol phase at 400 nm.

-

Generate a standard curve using known concentrations of orthophosphate.

-

Calculate the ATPase activity and determine the IC50 of Bafilomycin A1.

Autophagic Flux Assay (LC3 Turnover by Western Blot)

This protocol is used to measure the accumulation of LC3-II as an indicator of autophagic flux inhibition by Bafilomycin A1.[3][10]

Materials:

-

Cells of interest

-

Culture medium

-

Bafilomycin A1 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with the desired experimental conditions (e.g., starvation) with or without Bafilomycin A1 (typically 100-200 nM) for 2-4 hours.[10]

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of Bafilomycin A1 indicates an inhibition of autophagic flux.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by Bafilomycin A1 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11]

Materials:

-

Cells of interest

-

Culture medium

-

Bafilomycin A1 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with Bafilomycin A1 (e.g., 1 nM for 72 hours) or vehicle control.[11]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive).

Conclusion

Bafilomycin A1 is a vital research tool with a well-defined mechanism of action centered on the inhibition of V-ATPase. Its ability to potently and specifically disrupt lysosomal acidification has provided invaluable insights into the intricate processes of autophagy and apoptosis. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate its effective use in the laboratory and to support further research into its therapeutic potential in various diseases, including cancer. However, its significant toxicity remains a major hurdle for clinical applications, necessitating further research and development of derivatives with improved safety profiles.[1]

References

- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. invivogen.com [invivogen.com]

- 5. Bafilomycin - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. interchim.fr [interchim.fr]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. proteolysis.jp [proteolysis.jp]

- 11. haematologica.org [haematologica.org]

Bafilomycin A1: A Technical Guide to Elucidating Autophagic Flux

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bafilomycin A1, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), and its critical application as a tool for the investigation of autophagic flux. This document details the underlying mechanisms, provides structured data on experimental parameters, and offers detailed protocols for key assays.

Introduction: Understanding Autophagic Flux

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This dynamic process, termed autophagic flux, involves the sequestration of cytoplasmic material into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. Inside the acidic environment of the autolysosome, the cargo is degraded by lysosomal hydrolases.[1][2] Measuring the rate of this entire process is crucial for understanding cellular homeostasis in both normal physiology and disease states. A mere snapshot of autophagosome numbers can be misleading, as an accumulation could signify either an induction of autophagy or a blockage in the downstream degradation pathway.

Bafilomycin A1: Mechanism of Action in Autophagy Research

Bafilomycin A1 is a macrolide antibiotic that has become an indispensable tool for studying autophagy.[3][4] Its primary mechanism of action is the specific inhibition of V-ATPase, a proton pump located on the lysosomal membrane.[5][6][7][8] V-ATPase is responsible for maintaining the low pH of the lysosomal lumen, a condition essential for the activity of degradative enzymes.[9]

By inhibiting V-ATPase, Bafilomycin A1 prevents lysosomal acidification.[6][8][10] This disruption of the lysosomal pH has two major consequences for the autophagy pathway:

-

Inhibition of Autophagosome-Lysosome Fusion: While the precise mechanism is still under investigation, evidence suggests that Bafilomycin A1 can impair the fusion of autophagosomes with lysosomes.[3][5][11]

-

Inhibition of Autolysosomal Degradation: Even if fusion occurs, the elevated lysosomal pH inactivates the acid-dependent hydrolases, thus preventing the degradation of the autophagic cargo.[4][8]

This blockade at the final stages of the autophagic pathway leads to an accumulation of autophagosomes.[12] By comparing the levels of autophagic markers in the presence and absence of Bafilomycin A1, researchers can quantify the rate of autophagic degradation, providing a true measure of autophagic flux.

Mechanism of Bafilomycin A1 in Blocking Autophagic Flux

Caption: Bafilomycin A1 inhibits V-ATPase, preventing lysosomal acidification and blocking autophagic flux.

Key Autophagic Markers for Flux Assessment

The accumulation of specific proteins within the stalled autophagosomes serves as a reliable readout for autophagic flux.

-

LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from a cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction.[13] LC3-II is recruited to the autophagosomal membrane and is subsequently degraded upon fusion with the lysosome. Inhibition of this degradation by Bafilomycin A1 leads to a measurable accumulation of LC3-II, which directly correlates with the amount of cargo delivered to the lysosome for degradation.[14][15]

-

p62/SQSTM1: Sequestosome 1 (p62) is a cargo receptor that recognizes and targets ubiquitinated proteins for autophagic degradation.[16] p62 itself is degraded along with its cargo within the autolysosome.[13][17] Therefore, an increase in p62 levels in the presence of Bafilomycin A1 indicates a functional autophagic flux that is being blocked.[18]

Quantitative Data and Experimental Parameters

The optimal concentration and treatment duration of Bafilomycin A1 can vary depending on the cell type and experimental conditions. The following tables summarize reported working parameters.

Table 1: Working Concentrations of Bafilomycin A1 for Autophagic Flux Studies

| Cell Type | Concentration | Incubation Time | Reference |

| Pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells | 1 nM | 72 h | [14] |

| Rat hepatoma H-4-II-E cells | 100 nM | 1 h | [5] |

| BNL CL.2 and A431 cells | 0.1 - 1 µM | Not specified | [8] |

| Primary rat cortical neurons | 10 - 100 nM | 24 h | [12][15] |

| Diffuse large B-cell lymphoma (DLBCL) cell lines | 5 nM | 24 - 72 h | [18] |

| Prostate cancer cell lines (LNCaP) | 10 - 200 nM | 2 - 12 h | [19] |

| HeLa cells | 300 nM | 4 h | [20] |

| Human H4 cells | 0.4 µM | 24 h | [21] |

Table 2: Observed Effects of Bafilomycin A1 on Lysosomal pH

| Cell Type | Bafilomycin A1 Concentration | Initial Lysosomal pH | Final Lysosomal pH | Reference |

| A431 cells | 1 µM | ~5.1 - 5.5 | ~6.3 | [6][8] |

| Vero-317 and MC-3T3-E1 cells | 100 nM | Not specified | Similar to 10 mM NH4Cl | [10] |

Experimental Protocols

Autophagic Flux Assay by Western Blotting

This protocol details the measurement of LC3-II and p62 accumulation by Western blotting.

Experimental Workflow for Autophagic Flux Assay

Caption: Workflow for assessing autophagic flux via Western blotting.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Bafilomycin A1 stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors[22]

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or gradient gels are recommended for resolving LC3-I and LC3-II)[23]

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3, Mouse or Rabbit anti-p62, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with the desired experimental compounds. For the final 2-4 hours of the experiment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells for each condition.[19][24] Include vehicle-treated controls.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control, diluted in blocking buffer, overnight at 4°C.[25]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Calculate the autophagic flux by determining the ratio of LC3-II to the loading control and p62 to the loading control. Compare the levels in the absence and presence of Bafilomycin A1. An increase in these ratios upon Bafilomycin A1 treatment indicates active autophagic flux.

Autophagic Flux Assay by Fluorescence Microscopy

This protocol describes the visualization and quantification of LC3 puncta, which represent autophagosomes.

Materials:

-

Cells stably or transiently expressing GFP-LC3 or a tandem mCherry-GFP-LC3 reporter[14][18]

-

Glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Bafilomycin A1 stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with experimental compounds. For the final 2-4 hours, add Bafilomycin A1 (e.g., 100 nM) to a subset of the samples.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (Optional but recommended): Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

-

Analysis: Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).[20] An increase in the number of puncta per cell in the presence of Bafilomycin A1 indicates autophagic flux.[26] For cells expressing the mCherry-GFP-LC3 tandem reporter, Bafilomycin A1 treatment will lead to an accumulation of yellow puncta (co-localization of mCherry and GFP), as the GFP signal is not quenched in the non-acidified lysosomes.[18]

Signaling Pathways in Autophagy

The process of autophagy is tightly regulated by a complex network of signaling pathways. The ULK1 complex initiates the formation of the phagophore, which is followed by the nucleation of the autophagosomal membrane by the Beclin 1-Vps34 complex.[1] The expansion and closure of the autophagosome are mediated by two ubiquitin-like conjugation systems involving ATG proteins.[2][27]

Simplified Autophagy Signaling Pathway

Caption: Key stages of the autophagy signaling pathway.

Conclusion

Bafilomycin A1 is an invaluable pharmacological tool for the accurate measurement of autophagic flux. By blocking the final degradative steps of autophagy, it allows for the quantification of the rate at which cellular components are delivered to the lysosome. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ Bafilomycin A1 in their studies, leading to a more precise understanding of the role of autophagy in health and disease. It is important to note that due to potential off-target effects, especially at higher concentrations and longer incubation times, appropriate controls and careful interpretation of data are essential.[15][28][29]

References

- 1. news-medical.net [news-medical.net]

- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 3. invivogen.com [invivogen.com]

- 4. adipogen.com [adipogen.com]

- 5. Bafilomycin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 24. researchgate.net [researchgate.net]

- 25. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Bafilomycin A1: A Technical Guide for Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has become an indispensable tool in cell biology research.[1][2] Its high specificity as an inhibitor of vacuolar H+-ATPase (V-ATPase) allows for the precise manipulation of intracellular pH in various organelles.[2][3] This inhibitory action disrupts a host of cellular processes, most notably autophagy, endosomal trafficking, and apoptosis, making Bafilomycin A1 a cornerstone compound for investigating these pathways. This guide provides an in-depth overview of its core mechanisms, early-stage research applications, detailed experimental protocols, and quantitative data to facilitate its effective use in a laboratory setting.

Core Mechanism of Action

Bafilomycin A1's primary molecular target is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump essential for acidifying intracellular compartments like lysosomes, endosomes, and autophagic vacuoles.[3][4]

-

V-ATPase Inhibition: It binds specifically and reversibly to the V-ATPase complex, obstructing the proton-conducting channel and preventing the translocation of H+ ions into the organelle lumen.[2][4][5] This action leads to a rapid increase in the luminal pH of these compartments.[1][6][7]

-

Blockade of Autophagic Flux: The neutralization of lysosomal pH inactivates acid-dependent hydrolases, preventing the degradation of cargo delivered via autophagy.[2][3] Furthermore, Bafilomycin A1 is widely reported to inhibit the physical fusion of autophagosomes with lysosomes, thus halting the final stage of the autophagic process.[1][3][4][8] This dual inhibition provides a robust blockade of autophagic flux.[4]

-

Induction of Apoptosis: By disrupting cellular homeostasis, Bafilomycin A1 can trigger programmed cell death, often through a caspase-independent pathway involving the mitochondrial release of Apoptosis-Inducing Factor (AIF).[3][9]

Key Research Applications

Autophagy Research

Bafilomycin A1 is most widely recognized for its use as a late-stage autophagy inhibitor. Its ability to block the degradation of autophagosomes allows researchers to measure "autophagic flux," which is a more accurate assessment of autophagic activity than static measurements of autophagosome numbers.[10] By treating cells with Bafilomycin A1, newly formed autophagosomes accumulate because their degradation is blocked. This accumulation, often measured by the increased levels of the autophagosome-associated protein LC3-II, is proportional to the rate of autophagosome formation.[10]

Recent studies have elucidated a dual mechanism for this effect: Bafilomycin A1 not only inhibits V-ATPase-dependent acidification but also independently inhibits the Ca-P60A/SERCA pump, which is required for the fusion of autophagosomes and lysosomes.[4]

Apoptosis Research

Bafilomycin A1 is a known inducer of apoptosis in various cell types.[8][11][12] A key finding is that this induced cell death is often caspase-independent.[9] In pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, for instance, Bafilomycin A1 was shown to induce apoptosis without the cleavage of procaspase-3 or PARP.[9] Instead, it triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a hallmark of caspase-independent apoptosis.[9] This effect highlights the intricate crosstalk between autophagy and apoptosis, where blocking one pathway can activate the other.

Cancer Research

The roles of Bafilomycin A1 in inhibiting cell proliferation and inducing apoptosis make it a compound of interest in oncology research.[9][11] It has demonstrated anti-cancer effects in various models, including osteosarcoma and leukemia.[9][11] Interestingly, its mechanism can be concentration-dependent. While high concentrations (0.1–1 µM) are typically required to inhibit autophagy and kill cancer cells, low concentrations (e.g., 1 nM) have been shown to be effective and specific against pediatric B-ALL cells.[9]

At this low concentration, Bafilomycin A1 was found to activate the mTOR signaling pathway, a master regulator of cell growth and a negative regulator of autophagy.[9][13] This activation, evidenced by increased phosphorylation of mTOR, Akt, p70S6K, and 4EBP1, represents an additional mechanism by which low-dose Bafilomycin A1 can suppress autophagy in certain contexts.[9]

Virology and Endosomal Trafficking Research

Many viruses rely on the acidic environment of endosomes to facilitate their entry into the host cell cytoplasm. Bafilomycin A1's ability to neutralize endosomal pH makes it a powerful tool for studying and inhibiting the life cycles of such viruses.[14][15] It has demonstrated antiviral properties against Influenza A virus, Zika virus, SARS-CoV-2, and HIV-1.[3][15][16][17] The inhibition of endosomal acidification prevents the conformational changes in viral proteins required for membrane fusion and uncoating.[15]

Beyond virology, Bafilomycin A1 is used to study general endosomal trafficking. For example, blocking endosome acidification has been shown to slow the rate at which receptors, such as the transferrin receptor, are recycled from the endosome back to the plasma membrane.[18][19]

Quantitative Data Summary

The effective concentration of Bafilomycin A1 can vary significantly depending on the cell type, treatment duration, and the specific process being investigated.

| Parameter | Cell Type / System | Concentration / IC50 | Application | Reference |

| V-ATPase Inhibition (IC50) | Bovine Chromaffin Granules | 0.6 - 1.5 nM | Enzymatic Inhibition | |

| V-ATPase Inhibition (IC50) | General | 0.44 nM | Enzymatic Inhibition | [20][21] |

| V-ATPase Inhibition (IC50) | Various (Fungus, Plant, Animal) | 4 - 400 nmol/mg protein | Enzymatic Inhibition | [8][22] |

| Autophagy Inhibition | Pediatric B-ALL Cells | 1 nM | Autophagic Flux Blockade | [9][13] |

| Autophagy Inhibition | Rat Hepatoma (H-4-II-E) | 100 nM | Autophagosome-Lysosome Fusion Block | [3][23] |

| Autophagy Inhibition | SH-SY5Y Cells | 40 nM | Mitophagy Blockade | [24] |

| Autophagy Inhibition | General Cell Culture | 100 - 400 nM | Autophagic Flux Assay | [3][25][26] |

| Apoptosis Induction | Pediatric B-ALL Cells | 1 nM (for 72h) | Caspase-Independent Apoptosis | [9] |

| Apoptosis Induction | MG63 Osteosarcoma Cells | 1 µmol/L (1000 nM) | Apoptosis Induction | [11][20] |

| Cell Growth Inhibition (IC50) | Various Fibroblasts, HeLa, PC12 | 10 - 50 nM | Antiproliferative Effect | [22] |

| Antiviral Activity (SARS-CoV-2) | Vero E6 Cells | 500 nM | Inhibition of Viral Replication | [15] |

| Antiviral Activity (Influenza A) | A549 Cells | 0.1 nM | Inhibition of Viral Replication | [27] |

| Antiviral Activity (HIV-1) | TZM-bl Cells | 5 nM | Inhibition of Viral Infection | [16] |

| Endosomal Acidification Block | BNL CL.2 and A431 Cells | 0.1 - 1 µM | Lysosomal pH Neutralization | [7][21] |

Experimental Protocols

Autophagic Flux Assay by Western Blot for LC3-II

This protocol is a fundamental method to measure autophagic activity by quantifying the accumulation of LC3-II in the presence of Bafilomycin A1.[10][25][28]

Materials:

-

Cell culture reagents

-

Bafilomycin A1 stock solution (e.g., 250 µM in DMSO)[26]

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%) and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3B

-

Primary antibody for loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of harvest. Culture overnight.

-

Experimental Treatment: For each condition to be tested (e.g., control vs. drug treatment), prepare four sets of wells:

-

Group 1: Vehicle control (no treatment)

-

Group 2: Vehicle control + Bafilomycin A1

-

Group 3: Experimental treatment

-

Group 4: Experimental treatment + Bafilomycin A1

-

-

Bafilomycin A1 Addition: For the final 2-4 hours of the experimental treatment period, add Bafilomycin A1 to the designated wells (Groups 2 and 4) to a final concentration of 100-400 nM.[25][26][29] Add an equivalent volume of vehicle (DMSO) to the other wells.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel. LC3-I migrates at ~16-18 kDa and LC3-II at ~14-16 kDa.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-LC3B antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and detect bands using an ECL substrate.

-

Strip and re-probe the membrane for a loading control.

-

-

Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of Bafilomycin A1. An increase in the LC3-II level upon Bafilomycin A1 addition indicates active autophagic flux.

Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cell culture reagents and experimental compounds (e.g., Bafilomycin A1)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with Bafilomycin A1 (e.g., 1 nM - 1 µM) for the desired time (e.g., 24-72 hours).[9] Include a vehicle-treated control group.

-

Cell Harvest: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Bafilomycin A1.

Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH following treatment with Bafilomycin A1.

Materials:

-

Cells plated on glass-bottom dishes suitable for fluorescence microscopy

-

Bafilomycin A1

-

Ratiometric lysosomotropic dye (e.g., LysoSensor™ Yellow/Blue DND-160)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Treatment: Treat cells with Bafilomycin A1 (e.g., 200 nM) for 60 minutes.[30] Include a vehicle control.

-

Dye Loading: During the final 5-10 minutes of treatment, add the LysoSensor dye (typically 1-5 µM) to the culture medium and incubate at 37°C.[28]

-

Imaging: Wash the cells with pre-warmed medium. Immediately acquire fluorescent images using two different excitation/emission settings appropriate for the dye's acidic and neutral forms.

-

Data Analysis: Calculate the ratio of fluorescence intensities from the two channels for individual lysosomes. An increase in the ratio (depending on the specific dye) in Bafilomycin A1-treated cells compared to controls indicates an increase in lysosomal pH (de-acidification).

Conclusion

Bafilomycin A1 is a potent and specific V-ATPase inhibitor that serves as a versatile and powerful tool for probing fundamental cellular processes. Its well-characterized ability to inhibit lysosomal acidification and block autophagic flux has made it the gold standard for autophagy research. Furthermore, its applications in studying apoptosis, cancer cell biology, endosomal trafficking, and virology continue to expand. While its cellular toxicity limits its direct therapeutic potential, a thorough understanding of its mechanisms and appropriate experimental application will ensure its continued value in driving early-stage research and discovery.

References

- 1. invivogen.com [invivogen.com]

- 2. youtube.com [youtube.com]

- 3. Bafilomycin - Wikipedia [en.wikipedia.org]

- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Effect of Bafilomycin A1 and Nocodazole on Endocytic Transport in HeLa Cells: Implications for Viral Uncoating and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bafilomycin A1 inhibits SARS-CoV-2 infection in a human lung xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bafilomycin A1 and U18666A Efficiently Impair ZIKV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endosome acidification and receptor trafficking: bafilomycin A1 slows receptor externalization by a mechanism involving the receptor's internalization motif - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endosome acidification and receptor trafficking: bafilomycin A1 slows receptor externalization by a mechanism involving the receptor's internalization motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bafilomycin A1 | V-ATPase inhibitor | TargetMol [targetmol.com]

- 21. selleckchem.com [selleckchem.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. evandrofanglab.com [evandrofanglab.com]

- 26. proteolysis.jp [proteolysis.jp]

- 27. Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Bafilomycin A1: An In-depth Technical Guide on its Effects on Vacuolar H+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has become an indispensable tool in cell biology research.[1] It is a potent and highly specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles in eukaryotic cells.[2][3] This specific inhibition allows for the detailed study of cellular processes that are dependent on the acidic environment of these organelles, including autophagy, endocytosis, and apoptosis.[4][5][6] This technical guide provides a comprehensive overview of the effects of Bafilomycin A1 on V-ATPase, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the involved cellular pathways.

Mechanism of Action

Bafilomycin A1 exerts its inhibitory effect by specifically binding to the V0 subunit c of the V-ATPase complex.[7][8] The V-ATPase is a multi-subunit enzyme composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2] By binding to the c-ring of the V0 domain, Bafilomycin A1 physically obstructs the proton translocation channel, thereby preventing the pumping of protons across the membrane.[9][10] This leads to a rapid increase in the pH of the lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus.[4] The interaction, while not covalent, is characterized by a low dissociation constant, making its effects difficult to reverse in the short term.[11]

Effects on Cellular Processes

The inhibition of V-ATPase by Bafilomycin A1 has profound consequences on several key cellular pathways:

-

Autophagy: Bafilomycin A1 is widely used as a late-stage autophagy inhibitor.[2] Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the cargo.[12] By neutralizing the acidic pH of the lysosome, Bafilomycin A1 inhibits the activity of pH-dependent lysosomal hydrolases.[2] Furthermore, it can block the fusion of autophagosomes with lysosomes.[4][8] This leads to an accumulation of autophagosomes, a hallmark that can be used to measure autophagic flux.[12]

-

Endocytosis: The endocytic pathway relies on a progressively acidic environment from early endosomes to late endosomes and lysosomes for the proper sorting and processing of internalized cargo.[5] Bafilomycin A1 disrupts this pH gradient, which can impair the dissociation of ligands from their receptors, receptor recycling, and the transport of materials from early to late endosomes.[5][13]

-

Apoptosis: Bafilomycin A1 has been shown to induce apoptosis in various cell types.[6][11] The mechanisms are multifactorial and can include the disruption of the mitochondrial electrochemical gradient, leading to the release of cytochrome c.[11] Additionally, the inhibition of autophagy by Bafilomycin A1 can lead to the accumulation of cellular stress, ultimately triggering programmed cell death.[11] In some cancer cells, Bafilomycin A1-induced apoptosis is caspase-independent and involves the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[7][14]

Quantitative Data

The inhibitory potency of Bafilomycin A1 on V-ATPase and its effects on cellular processes are concentration-dependent. The following tables summarize key quantitative data from the literature.

| Parameter | Value | System | Reference |

| IC50 (V-ATPase) | 0.6 - 1.5 nM | Bovine chromaffin granules | [1][3] |

| IC50 (V-ATPase) | 0.44 nM | Cell-free assay | [15] |

| IC50 (Acid Influx) | 0.4 nM | Not specified | [15] |

| IC50 (Cell Growth) | 10 - 50 nM | Various cell lines | [16] |

| Dissociation Constant (Ki) | ~10 nM | Not specified | [11] |

| Cellular Process | Effective Concentration | Observed Effect | Cell Line | Reference |

| Autophagy Inhibition | 100 nM | Accumulation of autophagosomes | RAW 264.7 cells | [15] |

| Endosomal Acidification Inhibition | 0.1 - 1 µM | Complete inhibition of lysosomal acidification | BNL CL.2 and A431 cells | [15] |

| Apoptosis Induction | 100 nM | Induction of apoptosis | RAW 264.7 cells | [15] |

| Inhibition of Bone Resorption | 1 µM | Complete inhibition of resorptive activity | Cultured osteoclasts | [15] |

Experimental Protocols

V-ATPase Inhibition Assay

This protocol outlines a method to measure the inhibition of V-ATPase activity by Bafilomycin A1 in a cell-free system.

Materials:

-

Isolated organelle fractions (e.g., lysosomes, microsomes)

-

Bafilomycin A1

-

ATPase enzyme assay medium: 50 mM HEPES (pH 7.4), 6 mM MgSO₄, 200 mM Na₂SO₃ (V-ATPase activator), 0.5 mM sodium orthovanadate (P-ATPase inhibitor), 0.5 mM sodium azide (B81097) (F-ATPase inhibitor), 3 mM Na₂ATP.[15]

-

3% Trichloroacetic acid (TCA)

-

Phosphate (B84403) determination reagent (e.g., Malachite green)

Procedure:

-

Prepare a filtered homogenate of the isolated organelle fraction.

-

Incubate 0.1 mL of the homogenate with 1.0 mL of the ATPase enzyme assay medium containing varying concentrations of Bafilomycin A1 (or DMSO as a control) for 60 minutes at 23–25 °C.[15]

-

Stop the reaction by adding 1 mL of 3% TCA.[15]

-

Centrifuge to pellet the precipitated protein.

-

Determine the amount of inorganic phosphate released in the supernatant using a phosphate determination reagent.

-

Calculate the percentage of V-ATPase inhibition for each Bafilomycin A1 concentration compared to the control.

Autophagic Flux Assay (LC3 Turnover)

This protocol describes how to measure autophagic flux by monitoring the accumulation of LC3-II in the presence of Bafilomycin A1.[12]

Materials:

-

Cultured cells

-

Bafilomycin A1 (e.g., 100 nM)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Plate cells and treat with the experimental compound of interest for the desired time.

-

In a parallel set of wells, co-treat the cells with the experimental compound and Bafilomycin A1 for the last 2-4 hours of the incubation period.[17]

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal. The accumulation of the lipidated form of LC3 (LC3-II) in the presence of Bafilomycin A1 is indicative of the autophagic flux.[12]

Endocytosis Assay (Fluid-Phase Uptake)

This protocol provides a method to assess the effect of Bafilomycin A1 on fluid-phase endocytosis using a fluorescent marker.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Bafilomycin A1 (e.g., 200 nM)

-

Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

-

Cy5-dextran (for ratiometric pH measurements)

-

Flow cytometer

Procedure:

-

Pre-incubate HeLa suspension cells with or without 200 nM Bafilomycin A1 for 30 minutes at 37°C.[5]

-

Incubate the cells in fresh medium containing FITC-dextran and Cy5-dextran for 5 minutes at 37°C.[5]

-

Chase the cells in fresh medium with or without Bafilomycin A1 for various time points (e.g., 15 or 30 minutes).[5]

-

Immediately cool the cells, wash with PBS, and analyze by flow cytometry to measure the intracellular fluorescence.[5] A decrease in the FITC/Cy5 fluorescence ratio in control cells indicates endosomal acidification, which will be inhibited in Bafilomycin A1-treated cells.

Visualizations

References

- 1. astorscientific.us [astorscientific.us]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Bafilomycin A1 | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]

- 4. invivogen.com [invivogen.com]

- 5. Effect of Bafilomycin A1 and Nocodazole on Endocytic Transport in HeLa Cells: Implications for Viral Uncoating and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Bafilomycin - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Endosome acidification and receptor trafficking: bafilomycin A1 slows receptor externalization by a mechanism involving the receptor's internalization motif. [vivo.weill.cornell.edu]

- 14. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 15. selleckchem.com [selleckchem.com]

- 16. interchim.fr [interchim.fr]

- 17. Autophagic flux analysis [protocols.io]

Unraveling the Architecture of Bafilomycin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1, a macrolide antibiotic first isolated from Streptomyces griseus, has emerged as a critical tool in cell biology and a potential scaffold for therapeutic development.[1][2] Its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase) has made it an invaluable probe for studying a range of physiological processes, including autophagy, endosomal trafficking, and apoptosis.[3][4] This technical guide provides an in-depth exploration of the chemical structure of Bafilomycin A1, detailing its physicochemical properties, experimental protocols for its isolation and analysis, and its impact on key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Bafilomycin A1 is characterized by a 16-membered lactone ring, a core feature of the bafilomycin family of compounds.[1] Its complex structure includes multiple chiral centers and functional groups that are crucial for its biological activity.[1]

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one[5] |

| Molecular Formula | C₃₅H₅₈O₉[3][5][6][7] |

| CAS Number | 88899-55-2[3][5][7] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 622.83 g/mol | [3][5] |

| Appearance | Translucent film or colorless to yellow powder | [1][3] |

| Solubility | Soluble in DMSO (e.g., 0.1 mg/mL or up to 100 mM) and ethanol. | [3][8] |

| Purity (typical) | ≥ 90% (HPLC) | [3] |

Experimental Protocols

Isolation and Purification of Bafilomycin A1 from Streptomyces lohii

The following protocol is a summary of an efficient method for the isolation and purification of Bafilomycin A1.[9][10][11]

1. Fermentation and Extraction:

-

A 5-liter fermentation broth of Streptomyces lohii is centrifuged at 6,000 rpm for 10 minutes.[3]

-

The supernatant (aqueous phase) is discarded.[3]

-

The mycelia and oil phase are extracted twice with a 2-fold volume of methanol (B129727).[3]

-

The methanol extracts are combined and concentrated by vacuum rotary evaporation to yield a crude extract.[3]

2. Three-Phase Liquid-Liquid Extraction (LLE):

-

A three-phase solvent system of n-hexane-ethyl acetate-acetonitrile-water (7:3:5:5, v/v/v/v) is used for the initial purification of the crude extract.[9][10]

-

This system effectively removes hydrophobic oils into the upper phase and hydrophilic impurities into the lower phase, enriching Bafilomycin A1 in the middle phase.[9][10]

3. High-Speed Counter-Current Chromatography (HSCCC):